6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a molecular formula of C9H7N3O3. This compound is known for its unique structure, which combines a furan ring with a pyrimidine-2,4-dione moiety through a methyleneamino linkage. The presence of both furan and pyrimidine rings in its structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of furan-2-carbaldehyde with 6-aminouracil under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but with an amino group instead of a methyleneamino linkage.
5-(2-Furylmethylidene)-2,4,6-trioxohexahydropyrimidine: Contains a similar furan ring but with different substitution patterns on the pyrimidine ring.
Uniqueness
The uniqueness of 6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione lies in its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
62879-07-6 |
---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-(furan-2-ylmethylideneamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H7N3O3/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-5H,(H2,11,12,13,14) |
InChI Key |
ZVWZQWPXAFCRGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.